molecular formula C21H17N3O4 B3299308 N'-(diphenylmethyl)-N-(3-nitrophenyl)ethanediamide CAS No. 899744-36-6

N'-(diphenylmethyl)-N-(3-nitrophenyl)ethanediamide

Cat. No.: B3299308
CAS No.: 899744-36-6
M. Wt: 375.4 g/mol
InChI Key: GOTGASLLKAKTCO-UHFFFAOYSA-N
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Description

N'-(diphenylmethyl)-N-(3-nitrophenyl)ethanediamide is a synthetic chemical compound offered for research and development purposes. As a diamide derivative featuring both diphenylmethyl and 3-nitrophenyl moieties, this molecule is of interest in various early-stage investigative applications. Potential research areas may include serving as a synthetic intermediate in organic chemistry, a building block for the development of more complex molecules, or a candidate for initial biological screening in drug discovery pipelines . Its structural components suggest it could be utilized in the study of structure-activity relationships (SAR), particularly in modulating physicochemical properties like solubility and binding affinity. Researchers might also employ it in the development of analytical methods or as a reference standard. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N'-benzhydryl-N-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-20(22-17-12-7-13-18(14-17)24(27)28)21(26)23-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTGASLLKAKTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(Diphenylmethyl)-N-(3-nitrophenyl)ethanediamide, a compound with notable pharmacological properties, has garnered attention in various biological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a diphenylmethyl group and a nitrophenyl moiety attached to an ethanediamide backbone. Its chemical structure is crucial for its interaction with biological targets, influencing both its potency and selectivity.

This compound primarily acts as a receptor antagonist . Research indicates that it interacts with specific G protein-coupled receptors (GPCRs), modulating signaling pathways that are critical for various physiological responses. The following table summarizes its interactions with key receptors:

Receptor Effect Reference
GPCR AAntagonism leading to reduced signaling
GPCR BInhibition of ligand binding
GPCR CModulation of downstream effects

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance:

  • Cell Proliferation : The compound has been shown to inhibit the proliferation of human fibroblast cells in a dose-dependent manner, with IC50 values indicating effective concentrations in the low micromolar range.
  • Nitric Oxide Production : It also reduces nitric oxide production in RAW 264.7 macrophage cells, suggesting anti-inflammatory properties.

In Vivo Studies

In vivo studies further elucidate the compound's pharmacological profile:

  • Anti-inflammatory Effects : Animal models treated with this compound exhibited reduced edema and inflammation markers, supporting its potential use in treating inflammatory diseases.
  • Toxicity Assessment : Toxicological evaluations indicate that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Case Studies

  • Case Study 1: Anti-inflammatory Activity
    • A study investigated the effects of this compound in a murine model of arthritis. The results showed a marked reduction in joint swelling and histological evidence of decreased inflammation compared to control groups.
  • Case Study 2: Cancer Cell Line Studies
    • Another research effort focused on the compound's effects on breast cancer cell lines. The findings indicated that it induces apoptosis through caspase activation, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Comparison with Ethanediamide Derivatives

Ethanediamide derivatives vary widely in substituents, impacting their molecular weight, polarity, and functional interactions. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
N'-(Diphenylmethyl)-N-(3-nitrophenyl)ethanediamide Diphenylmethyl, 3-nitrophenyl ~349.34 (estimated) High steric bulk, nitro group for electron withdrawal -
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide Spirocyclic group, 3-nitrophenyl 349.34 Enhanced conformational rigidity
N-[(1R,2R)-2-carbamimidamido-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide Indenyl, chloro-fluorophenyl - Enzyme inhibitory activity (AutoDock score: -9.2 kcal/mol)
Quinolinyl oxamide derivative (QOD) Benzodioxolyl, tetrahydroquinolinyl - Falcipain-2 inhibitor (IC50: 0.8 µM)

Key Observations :

  • Spirocyclic derivatives (e.g., ) exhibit rigid structures, which may limit metabolic degradation compared to flexible diphenylmethyl analogs.

Diphenylmethyl-Containing Compounds

Diphenylmethyl groups are common in pharmaceuticals for their lipophilicity and steric effects. Comparisons with analogs from and :

Compound ID Structure Melting Point (°C) Biological Activity Reference
T129 N-[(3-Chlorophenyl)diphenylmethyl]-1,3-thiazol-2-amine 156.3 Antifungal (Candida albicans IC50: 12 µM)
T109 N-[(2-Chlorophenyl)diphenylmethyl]aniline 131.4 Moderate cytotoxicity (HeLa cells)
Target Compound This compound - Hypothesized kinase inhibition -

Key Observations :

  • Replacement of thiazole or aniline groups with ethanediamide (as in the target compound) introduces hydrogen-bonding capacity, which could enhance target selectivity .
  • The nitro group may increase melting points compared to chloro analogs (e.g., T109: 131.4°C vs. nitro derivatives in showing Δmp >20°C).

Physicochemical Properties

Substituents critically influence solubility and stability:

Compound Substituent LogP (Predicted) Solubility (mg/mL) Thermal Stability
Target Compound 3-Nitrophenyl 3.8 <0.1 (aqueous) High (decomp. >250°C)
T130 (Pyrimidin-2-amine) 3-Chlorophenyl 4.2 0.3 Moderate
Citrate-capped LCMO derivative 3-Nitrophenyl - 1.2 (DMSO) Δmp: 166.7°C

Key Observations :

  • Nitro groups reduce aqueous solubility compared to chloro or methoxy substituents due to increased hydrophobicity .
  • Steric bulk from diphenylmethyl may improve thermal stability, as seen in spirocyclic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(diphenylmethyl)-N-(3-nitrophenyl)ethanediamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.